![molecular formula C22H22N4O2 B2678955 2-(2,5-dimethylbenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034281-84-8](/img/structure/B2678955.png)

2-(2,5-dimethylbenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

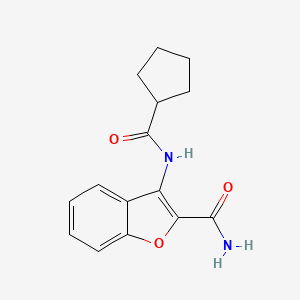

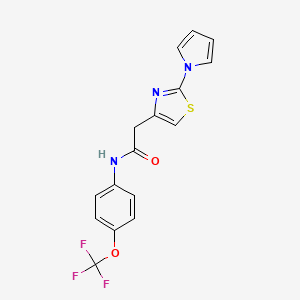

1,2,4-Triazolo[4,3-a]pyrazine compounds are a class of heterocyclic compounds that have been studied for various applications in medicinal chemistry . They have been proposed as possible surrogates of the purine ring due to their structural similarities . Depending on the choice of substituents, the 1,2,4-triazolo[4,3-a]pyrazine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-a]pyrazine compounds often involves the use of a structure-based virtual screening made on the active site of the target enzyme . The starting hit compound is usually a novel chemotype based on a 1,2,4-triazolo[4,3-a]pyrazine scaffold . Thanks to the rational and in silico-guided design of analogues, an improvement of the potency to sub-micromolar levels can be achieved .

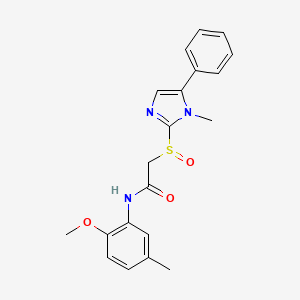

Molecular Structure Analysis

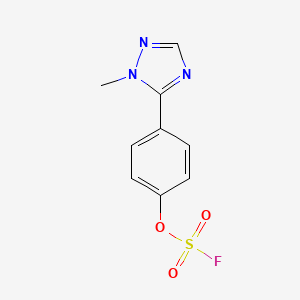

The molecular structure of 1,2,4-triazolo[4,3-a]pyrazine compounds is characterized by a triazole ring fused with a pyrazine ring . This structure is isoelectronic with that of purines, making these compounds potential isosteric replacements for purines .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

One area of application for triazolo[4,3-a]pyrazine derivatives involves synthetic chemistry, where these compounds participate in various chemical reactions, showcasing their versatility. For instance, the Diels-Alder reactions involving triazole diones demonstrate the utility of such compounds in constructing complex molecular architectures (Johnson & Moody, 1985). These methodologies provide a basis for developing novel synthetic routes for related compounds, potentially including the specific triazolo[4,3-a]pyrazine derivative of interest.

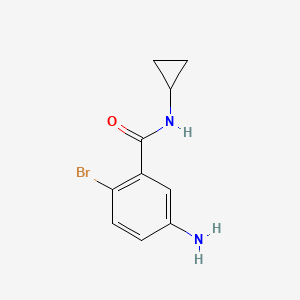

Antimicrobial and Antifungal Activities

Triazolo[4,3-a]pyrazine derivatives have been explored for their biological activities, including antimicrobial and antifungal properties. For example, certain novel triazolo[1,5-c]pyrimidine derivatives demonstrated antimicrobial activity, highlighting the potential of this scaffold in drug discovery (El-Agrody et al., 2001). These findings suggest that the triazolo[4,3-a]pyrazine core could be useful in developing new antimicrobial agents.

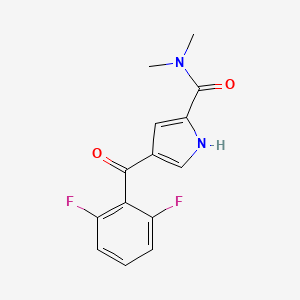

Material Science and Fluorescence Applications

Triazolo[4,3-a]pyrazine derivatives have also found applications in material science, particularly in the development of new materials with desirable electronic and photophysical properties. For instance, the fluorescence properties of certain derivatives have been tuned for potential applications in organic electronics and fluorescence-based sensors (Nakagawa et al., 2015). Such studies indicate the potential of triazolo[4,3-a]pyrazine derivatives in creating advanced materials with specific optical and electronic characteristics.

Properties

IUPAC Name |

7-(3,4-dimethylphenyl)-2-[(2,5-dimethylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c1-14-5-6-16(3)18(11-14)13-26-22(28)25-10-9-24(21(27)20(25)23-26)19-8-7-15(2)17(4)12-19/h5-12H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXACWYUVUGWBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C(=O)N3C=CN(C(=O)C3=N2)C4=CC(=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2678877.png)

![Tert-butyl N-(6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2678881.png)

![4-bromo-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2678885.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2678894.png)